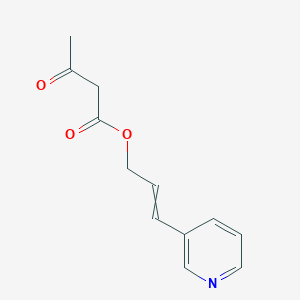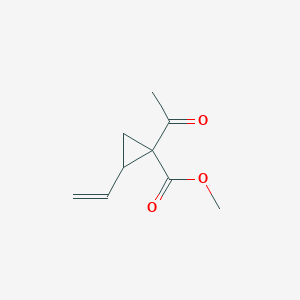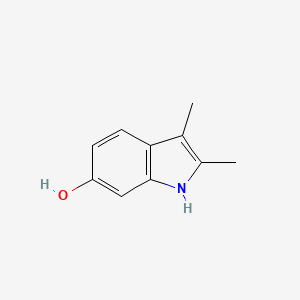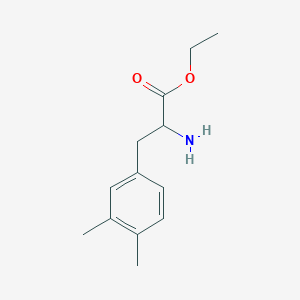
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylbenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-phenyl-propionate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-3-(4-methyl-phenyl)-propionate: Contains a single methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 2-amino-3-(3,4-dichloro-phenyl)-propionate:
The uniqueness of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8,14H2,1-3H3 |
InChIキー |
MPFDVMAYWDDBPE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)C)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
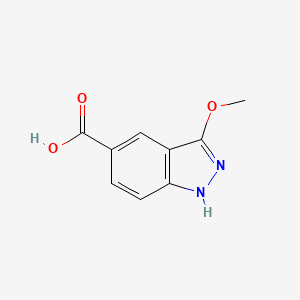
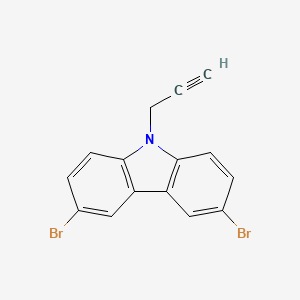
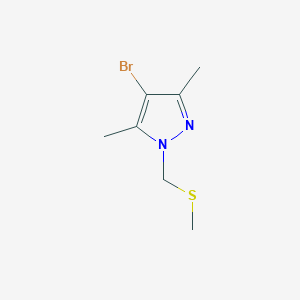
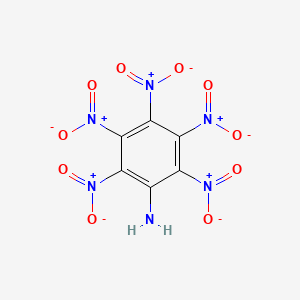
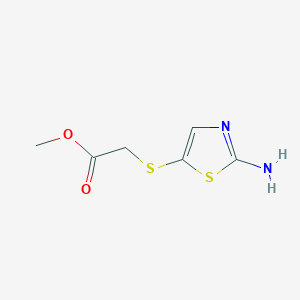
![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)
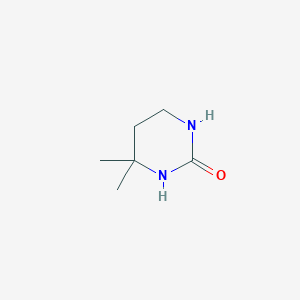
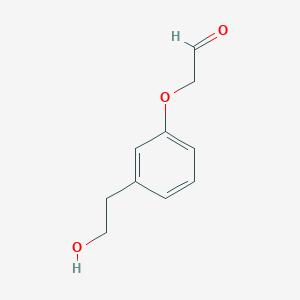
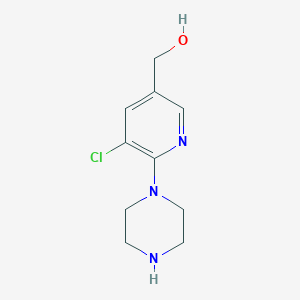
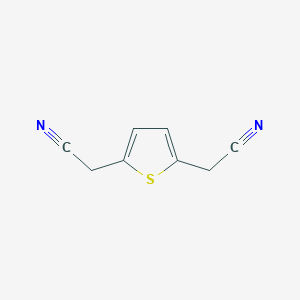
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
